Tridecyl 2,3-bis(hexadecyloxy)propanoate
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Overview
Description
Tridecyl 2,3-bis(hexadecyloxy)propanoate: is an organic compound belonging to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tridecyl 2,3-bis(hexadecyloxy)propanoate typically involves the esterification reaction between tridecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process. The final product is typically obtained through a series of purification steps including distillation, extraction, and filtration.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Tridecyl 2,3-bis(hexadecyloxy)propanoate can undergo hydrolysis in the presence of water and an acid or base catalyst to yield tridecyl alcohol and 2,3-bis(hexadecyloxy)propanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the ester can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Major Products Formed:
Hydrolysis: Tridecyl alcohol, 2,3-bis(hexadecyloxy)propanoic acid
Oxidation: Corresponding carboxylic acids
Reduction: Corresponding alcohols
Scientific Research Applications
Chemistry: Tridecyl 2,3-bis(hexadecyloxy)propanoate is used as a model compound in the study of esterification and hydrolysis reactions. It is also employed in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used to study the interactions between esters and biological membranes. Its long alkyl chains make it a useful tool for investigating lipid bilayer dynamics.
Medicine: The compound has potential applications in drug delivery systems due to its ability to form stable emulsions and micelles. It is also being explored for its potential use in topical formulations for skin care.
Industry: In the industrial sector, this compound is used as a lubricant additive and in the formulation of surfactants. Its unique properties make it suitable for use in high-performance lubricants and detergents.
Mechanism of Action
The mechanism of action of Tridecyl 2,3-bis(hexadecyloxy)propanoate involves its interaction with lipid bilayers and biological membranes. The long alkyl chains of the compound allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes such as signal transduction and membrane transport.
Comparison with Similar Compounds
- Tridecyl propanoate
- Hexadecyl propanoate
- 2,3-bis(hexadecyloxy)propanoic acid
Comparison: Tridecyl 2,3-bis(hexadecyloxy)propanoate is unique due to the presence of two long hexadecyloxy chains attached to the propanoate backbone. This gives it distinct properties in terms of hydrophobicity and interaction with lipid bilayers. Compared to similar compounds like tridecyl propanoate and hexadecyl propanoate, it has enhanced stability and a higher molecular weight, making it more suitable for specific applications in drug delivery and industrial formulations.
Properties
CAS No. |
64713-38-8 |
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Molecular Formula |
C48H96O4 |
Molecular Weight |
737.3 g/mol |
IUPAC Name |
tridecyl 2,3-dihexadecoxypropanoate |
InChI |
InChI=1S/C48H96O4/c1-4-7-10-13-16-19-22-24-26-29-31-34-37-40-43-50-46-47(48(49)52-45-42-39-36-33-28-21-18-15-12-9-6-3)51-44-41-38-35-32-30-27-25-23-20-17-14-11-8-5-2/h47H,4-46H2,1-3H3 |
InChI Key |
KOJJIRKQGYDXAA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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